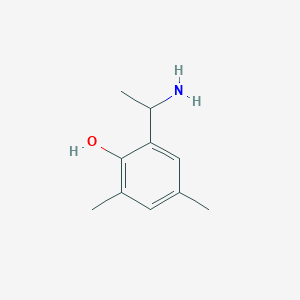
2-(1-Aminoethyl)-4,6-dimethylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Aminoethyl)-4,6-dimethylphenol is an organic compound with a phenolic structure It is characterized by the presence of an aminoethyl group attached to the phenol ring, along with two methyl groups at the 4 and 6 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminoethyl)-4,6-dimethylphenol typically involves the alkylation of 4,6-dimethylphenol with an appropriate aminoethylating agent. One common method is the reaction of 4,6-dimethylphenol with 2-bromoethylamine hydrobromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or column chromatography are used to obtain the pure compound.
化学反応の分析
Types of Reactions
2-(1-Aminoethyl)-4,6-dimethylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The aminoethyl group can be reduced to form secondary or tertiary amines.
Substitution: The phenolic hydrogen can be substituted with various electrophiles, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles such as bromine (Br2) or alkyl halides in the presence of a base can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated or alkylated phenolic compounds.
科学的研究の応用
2-(1-Aminoethyl)-4,6-dimethylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(1-Aminoethyl)-4,6-dimethylphenol involves its interaction with various molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the aminoethyl group can interact with biological receptors or enzymes. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
2-(1-Aminoethyl)phenol: Lacks the methyl groups at the 4 and 6 positions.
4,6-Dimethylphenol: Lacks the aminoethyl group.
2-(1-Aminoethyl)-4-methylphenol: Has only one methyl group at the 4 position.
Uniqueness
2-(1-Aminoethyl)-4,6-dimethylphenol is unique due to the presence of both the aminoethyl group and the two methyl groups at specific positions on the phenol ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C10H15NO |
|---|---|
分子量 |
165.23 g/mol |
IUPAC名 |
2-(1-aminoethyl)-4,6-dimethylphenol |
InChI |
InChI=1S/C10H15NO/c1-6-4-7(2)10(12)9(5-6)8(3)11/h4-5,8,12H,11H2,1-3H3 |
InChIキー |
WVTSODRKSFVSLT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C(C)N)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(E)-6-methyl-2-(4-styrylphenyl)benzo[b]thiophene](/img/structure/B13082348.png)



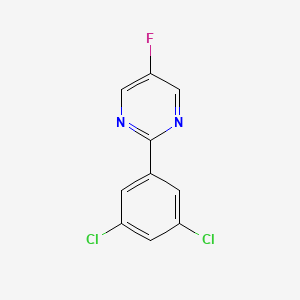
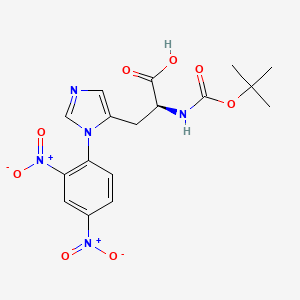
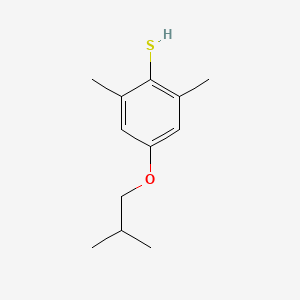
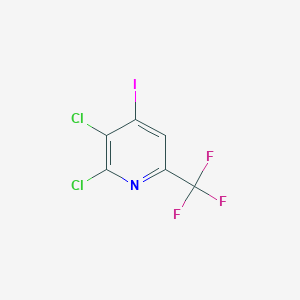
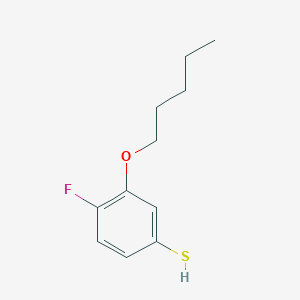
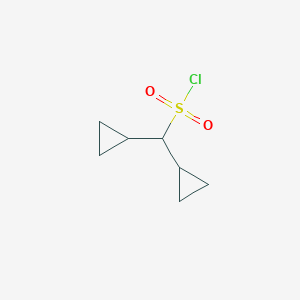
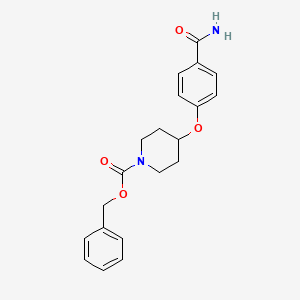
![3-[(3,3-Difluorocyclobutyl)methoxy]azetidine](/img/structure/B13082412.png)

